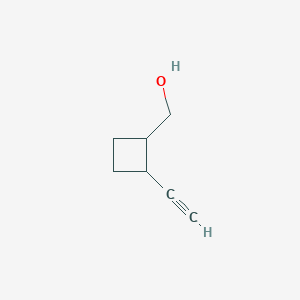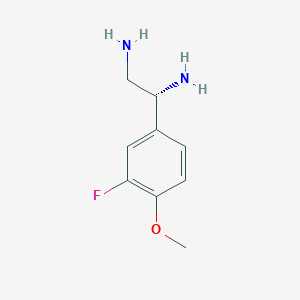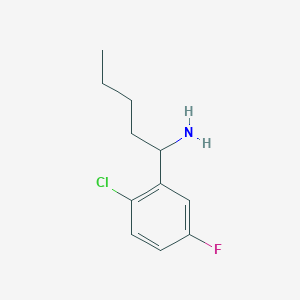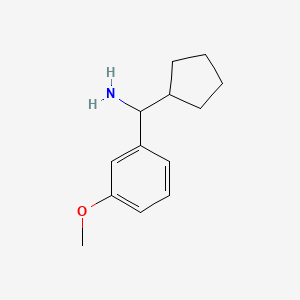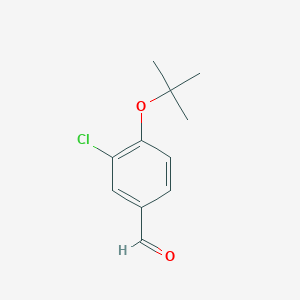
4-(Tert-butoxy)-3-chlorobenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tert-butoxy)-3-chlorobenzaldehyde is an organic compound that features a tert-butoxy group and a chlorine atom attached to a benzaldehyde core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butoxy)-3-chlorobenzaldehyde typically involves the etherification of para-chlorophenol with isobutene in the presence of a catalyst. The reaction is carried out under normal temperature conditions using solvents such as benzene, toluene, or dimethyl benzene. The catalyst used is often sulfuric acid mixed with a quaternary ammonium salt like benzyltriethylammonium chloride .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available petrochemicals and is designed to be efficient and easy to control. The reaction materials are dissolved in suitable solvents, and the product is separated and purified using standard techniques .
Análisis De Reacciones Químicas
Types of Reactions
4-(Tert-butoxy)-3-chlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed
Major Products Formed
Oxidation: 4-(Tert-butoxy)-3-chlorobenzoic acid.
Reduction: 4-(Tert-butoxy)-3-chlorobenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Aplicaciones Científicas De Investigación
4-(Tert-butoxy)-3-chlorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(Tert-butoxy)-3-chlorobenzaldehyde involves its interaction with various molecular targets. The tert-butoxy group can act as a protecting group in organic synthesis, while the aldehyde group can participate in nucleophilic addition reactions. The chlorine atom can undergo substitution reactions, making the compound versatile in different chemical environments .
Comparación Con Compuestos Similares
Similar Compounds
4-(Tert-butoxy)benzaldehyde: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-Chlorobenzaldehyde: Lacks the tert-butoxy group, reducing its steric hindrance and altering its reactivity.
4-(Tert-butoxy)-3-methylbenzaldehyde: Contains a methyl group instead of chlorine, affecting its chemical properties
Uniqueness
4-(Tert-butoxy)-3-chlorobenzaldehyde is unique due to the presence of both the tert-butoxy group and the chlorine atom, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C11H13ClO2 |
|---|---|
Peso molecular |
212.67 g/mol |
Nombre IUPAC |
3-chloro-4-[(2-methylpropan-2-yl)oxy]benzaldehyde |
InChI |
InChI=1S/C11H13ClO2/c1-11(2,3)14-10-5-4-8(7-13)6-9(10)12/h4-7H,1-3H3 |
Clave InChI |
FZOZZXZDBFPBGF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C=C(C=C1)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


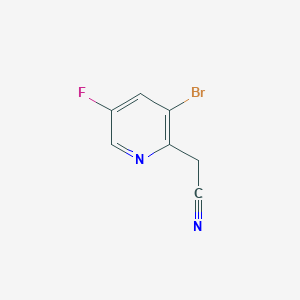
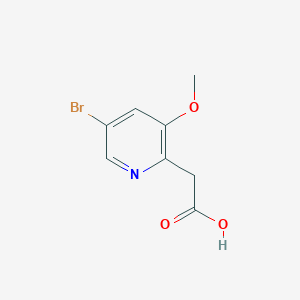
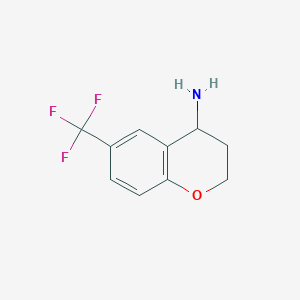
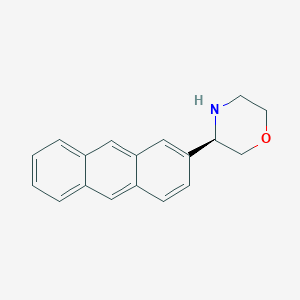
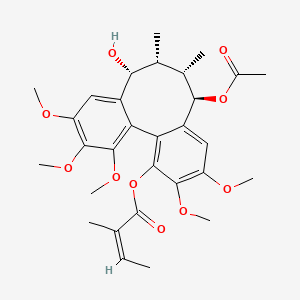
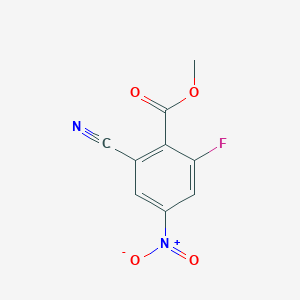
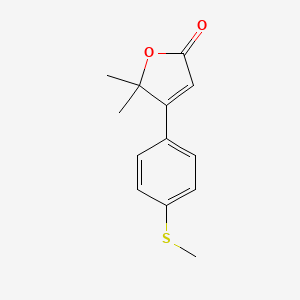
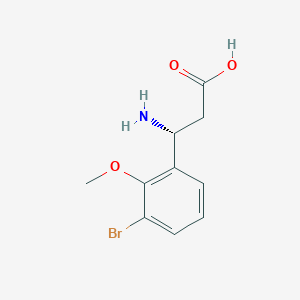
![2-Benzylhexahydropyrrolo[1,2-a]pyrazin-7(6H)-one](/img/structure/B13039002.png)
![7-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B13039018.png)
